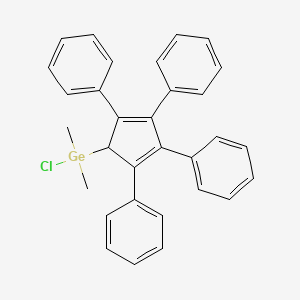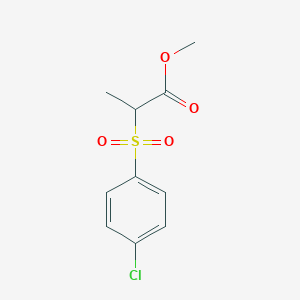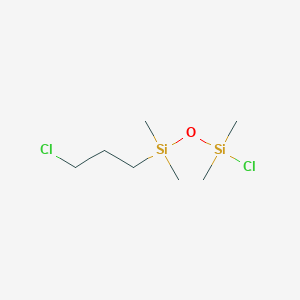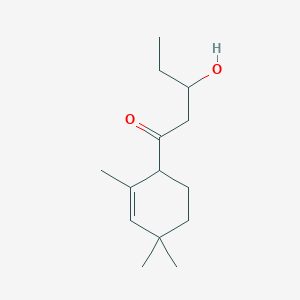![molecular formula C21H24O2 B14368270 3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione CAS No. 90137-63-6](/img/structure/B14368270.png)
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione typically involves the reaction of 4-methylbenzyl chloride with pentane-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione: Similar structure but with chlorine atoms instead of methyl groups.
3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione: Similar structure but with methoxy groups instead of methyl groups.
3,3-Bis[(4-fluorophenyl)methyl]pentane-2,4-dione: Similar structure but with fluorine atoms instead of methyl groups.
Uniqueness
3,3-Bis[(4-methylphenyl)methyl]pentane-2,4-dione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
90137-63-6 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3,3-bis[(4-methylphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C21H24O2/c1-15-5-9-19(10-6-15)13-21(17(3)22,18(4)23)14-20-11-7-16(2)8-12-20/h5-12H,13-14H2,1-4H3 |
Clé InChI |
LZIDONAUDZTVOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


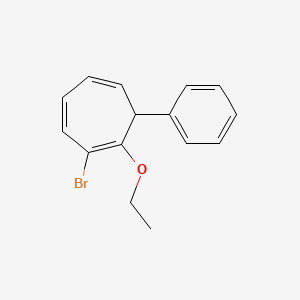
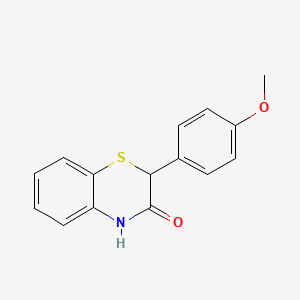
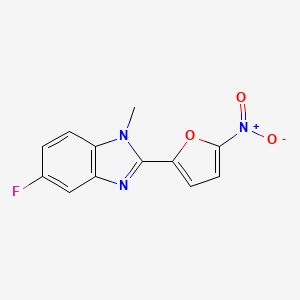
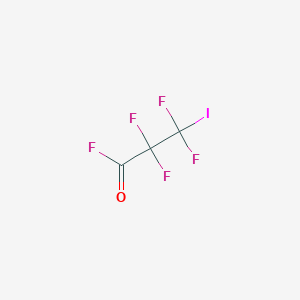
![N-[2-(4-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14368219.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)

![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
